molecular formula C9H10BrFO B14774615 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol

1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol

Cat. No.: B14774615
M. Wt: 233.08 g/mol
InChI Key: VEHBFUAVTASRPP-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol is an organic compound with the molecular formula C9H10BrFO It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-5-methylphenylacetone followed by reduction to yield the desired product. The reaction conditions typically involve the use of bromine in an organic solvent such as chloroform or acetic acid, followed by reduction with a suitable reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and reduction processes. The choice of solvents, reagents, and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol
  • 1-(3-Bromo-5-fluoro-2-methylphenyl)ethanol

Uniqueness

1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(3-bromo-2-fluoro-5-methylphenyl)ethanol

InChI

InChI=1S/C9H10BrFO/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4,6,12H,1-2H3

InChI Key

VEHBFUAVTASRPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C(C)O

Origin of Product

United States

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